molecular formula C15H21ClN2O3 B11166521 4-(acetylamino)-5-chloro-2-methoxy-N-(3-methylbutyl)benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-(3-methylbutyl)benzamide

Cat. No.: B11166521
M. Wt: 312.79 g/mol
InChI Key: BTSCVKQYQLKAGM-UHFFFAOYSA-N
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Description

5-Chloro-4-acetamido-2-methoxy-N-(3-methylbutyl)benzamide is an organic compound with the molecular formula C14H20ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white crystalline appearance and its solubility in organic solvents such as alcohols and esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-acetamido-2-methoxy-N-(3-methylbutyl)benzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with acetic anhydride to form 5-chloro-4-acetamido-2-methoxybenzoic acid. This intermediate is then reacted with 3-methylbutylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-4-acetamido-2-methoxy-N-(3-methylbutyl)benzamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-acetamido-2-methoxy-N-(3-methylbutyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

5-Chloro-4-acetamido-2-methoxy-N-(3-methylbutyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Uniqueness

5-Chloro-4-acetamido-2-methoxy-N-(3-methylbutyl)benzamide is unique due to its specific substitution pattern and the presence of the 3-methylbutyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C15H21ClN2O3/c1-9(2)5-6-17-15(20)11-7-12(16)13(18-10(3)19)8-14(11)21-4/h7-9H,5-6H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

BTSCVKQYQLKAGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl

Origin of Product

United States

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